molecular formula C12H15N5 B5525778 N-(5-PHENETHYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)CYANAMIDE

N-(5-PHENETHYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)CYANAMIDE

Cat. No.: B5525778
M. Wt: 229.28 g/mol
InChI Key: RNCPVKHUJSYWJB-UHFFFAOYSA-N
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Description

N-(5-PHENETHYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)CYANAMIDE is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a phenethyl group and a cyanamide group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-PHENETHYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)CYANAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenethylamine with cyanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(5-PHENETHYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)CYANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-PHENETHYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)CYANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.

    Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-PHENETHYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)CYANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It may inhibit or activate certain pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Phenethyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzo[d]oxazol-2-amine
  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

Uniqueness

N-(5-PHENETHYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)CYANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c13-8-14-12-15-9-17(10-16-12)7-6-11-4-2-1-3-5-11/h1-5H,6-7,9-10H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCPVKHUJSYWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=NCN1CCC2=CC=CC=C2)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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